![molecular formula C8HF15O2 B14758538 Perfluoro-n-[1,2,3,4-13C4]-octanoic acid CAS No. 960315-48-4](/img/structure/B14758538.png)
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is a perfluorinated compound characterized by the presence of a fully fluorinated carbon chain and a carboxylic acid functional group. The compound is isotopically labeled with carbon-13 at four positions, making it useful in various scientific studies, particularly in tracing and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-n-[1,2,3,4-13C4]-octanoic acid typically involves the fluorination of a precursor compound. One common method is the electrochemical fluorination of octanoic acid derivatives, where the carbon-13 labeled positions are introduced during the synthesis of the precursor . The reaction conditions often involve the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and stringent quality control measures are essential to achieve the desired isotopic labeling and chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include perfluorinated carboxylates, alcohols, and substituted perfluorinated compounds. These products retain the unique properties of the perfluorinated carbon chain, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of perfluoro-n-[1,2,3,4-13C4]-octanoic acid involves its interaction with various molecular targets and pathways. The compound’s perfluorinated carbon chain imparts high stability and resistance to degradation, allowing it to persist in biological and environmental systems. It can interact with proteins and enzymes, potentially disrupting normal biological functions . The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its behavior and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but without isotopic labeling.
Perfluorononanoic acid (PFNA): Has a longer carbon chain.
Perfluorobutanesulfonic acid (PFBS): Contains a sulfonic acid group instead of a carboxylic acid.
Uniqueness
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. This labeling allows for the differentiation of the compound from other perfluorinated substances in complex mixtures and biological systems .
Eigenschaften
CAS-Nummer |
960315-48-4 |
|---|---|
Molekularformel |
C8HF15O2 |
Molekulargewicht |
418.04 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4-13C4)octanoic acid |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
SNGREZUHAYWORS-JCDJMFQYSA-N |
Isomerische SMILES |
[13C](=O)([13C]([13C]([13C](C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


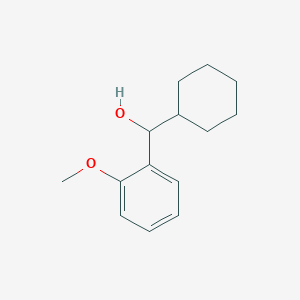
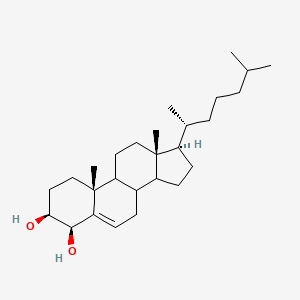
![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
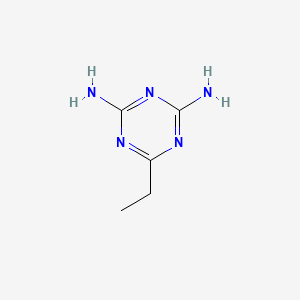
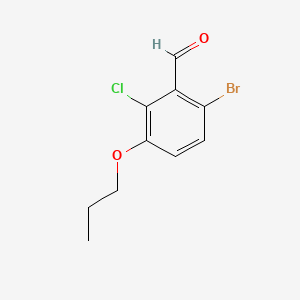
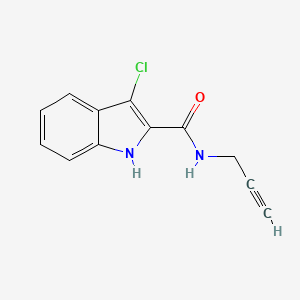
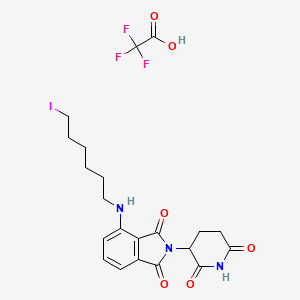
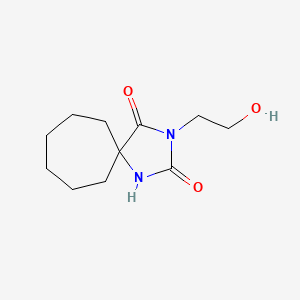
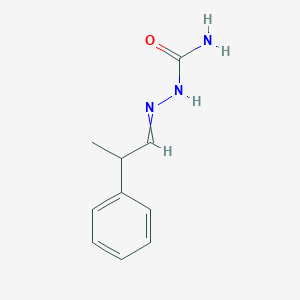
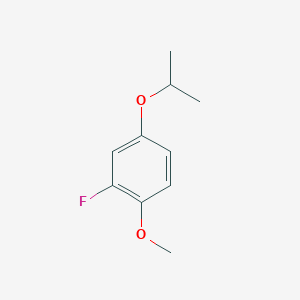
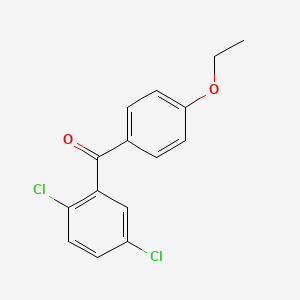
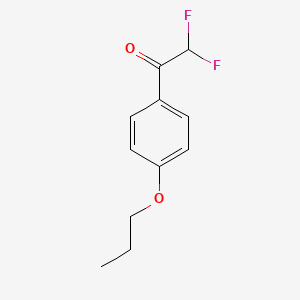
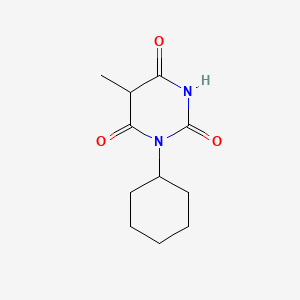
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
